Favipiravir-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

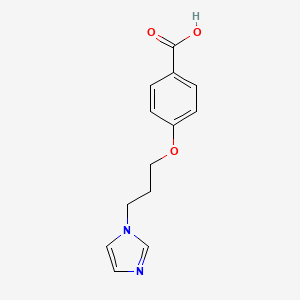

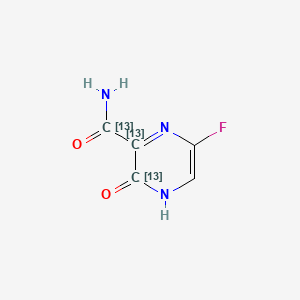

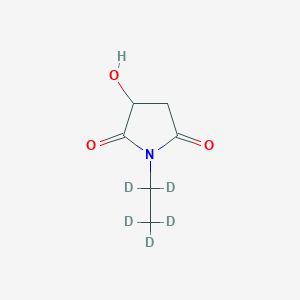

Favipiravir-13C3, also known as T-705-13C3, is an isotope-labeled compound of favipiravir. Favipiravir itself is a broad-spectrum antiviral drug that inhibits RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of favipiravir.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Favipiravir can be synthesized through various methods. One efficient method involves the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, yielding favipiravir with a 50% yield . Another method involves a multi-step process starting from 3-aminopyrazine-2-carboxylic acid, which undergoes fluorination, hydroxylation, and nitrile hydrolysis to produce favipiravir .

Industrial Production Methods

For industrial-scale production, favipiravir can be synthesized using a scalable procedure involving the intermediate 3,6-dichloropyrazine-2-carbonitrile. This intermediate is obtained from 3-aminopyrazine-2-carboxylic acid and is then subjected to fluorination, hydroxylation, and nitrile hydrolysis reactions . This method yields favipiravir with greater than 99% purity without the need for chromatographic purification.

Analyse Des Réactions Chimiques

Types of Reactions

Favipiravir undergoes several types of chemical reactions, including:

Hydroxylation: The addition of a hydroxyl group.

Nitrile Hydrolysis: The conversion of a nitrile group to a carboxamide group.

Common Reagents and Conditions

Fluorination: Selectfluor® is commonly used as the fluorinating agent.

Hydroxylation: This reaction can be carried out using various hydroxylating agents under controlled conditions.

Nitrile Hydrolysis: Typically involves acidic or basic hydrolysis conditions.

Major Products

The major product formed from these reactions is favipiravir itself, which is then labeled with carbon-13 to produce favipiravir-13C3 for research purposes.

Applications De Recherche Scientifique

Favipiravir-13C3 is used extensively in scientific research to study the pharmacokinetics, metabolic pathways, and mechanism of action of favipiravir. It has been investigated for its efficacy against various RNA viruses, including influenza, Ebola, and SARS-CoV-2 . The isotope-labeled compound allows researchers to trace the drug’s distribution and metabolism in biological systems more accurately.

Mécanisme D'action

Favipiravir-13C3, like favipiravir, exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses. Favipiravir is converted into its active form, favipiravir-ribofuranosyl-5’-triphosphate (RTP), which selectively inhibits RdRp, thereby preventing viral replication .

Comparaison Avec Des Composés Similaires

Favipiravir is often compared with other antiviral drugs such as remdesivir and ribavirin. While remdesivir also targets RNA-dependent RNA polymerase, it has shown higher binding affinities and potency in inhibiting certain coronaviruses . Ribavirin, another nucleoside analog, has a broader spectrum of activity but is associated with more severe side effects. Favipiravir’s unique mechanism of action and favorable safety profile make it a promising candidate for treating various RNA virus infections .

List of Similar Compounds

- Remdesivir

- Ribavirin

- T-1105 (a related pyrazinecarboxamide compound)

- T-1106 (another related pyrazinecarboxamide compound)

Propriétés

Formule moléculaire |

C5H4FN3O2 |

|---|---|

Poids moléculaire |

160.08 g/mol |

Nom IUPAC |

5-fluoro-2-oxo-(2,3-13C2)1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)/i3+1,4+1,5+1 |

Clé InChI |

ZCGNOVWYSGBHAU-FRSWOAELSA-N |

SMILES isomérique |

C1=C(N=[13C]([13C](=O)N1)[13C](=O)N)F |

SMILES canonique |

C1=C(N=C(C(=O)N1)C(=O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)

![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)

![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)